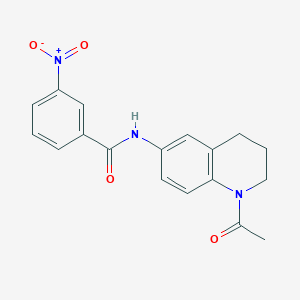

![molecular formula C17H16N2OS2 B3011406 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898433-62-0](/img/structure/B3011406.png)

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

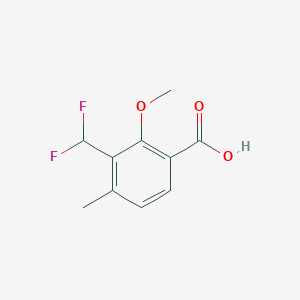

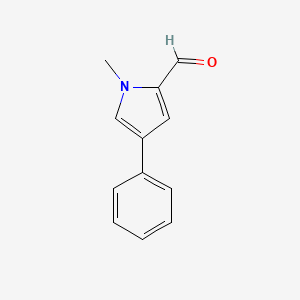

The compound “2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an amide group, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethylthio group, and an amide group . These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility, while the benzothiazole ring could influence its stability .Scientific Research Applications

- Anticancer Properties : Research suggests that this compound exhibits potential anticancer activity. It could serve as a lead compound for developing novel chemotherapeutic agents targeting specific cancer types .

- Adenosine Signaling Modulation : As a regulator of the adenosine signaling pathway, it may impact cellular responses related to inflammation, immune function, and tissue repair .

- Pesticide Development : The compound’s structure makes it suitable for designing new pesticides or herbicides. Researchers explore its efficacy against pests and weeds .

- Building Block for Organic Compounds : It serves as a versatile building block in the synthesis of various organic molecules. Researchers use it to create complex structures for materials science applications .

- Suzuki Coupling Reactions : The compound acts as a ligand in Suzuki coupling reactions, facilitating the formation of carbon-carbon (C-C) bonds. This reaction is crucial for constructing organic frameworks .

- Adenosine Metabolism Research : Given its potential impact on adenosine signaling, scientists may investigate its effects on enzymes involved in adenosine metabolism, such as CD73 (ecto-50-nucleotidase) .

- Structure-Activity Relationship (SAR) : Researchers can modify the compound’s structure to optimize its biological activity. SAR studies help identify key functional groups for drug development .

- Safety Assessment : The compound’s safety profile, including skin and eye irritation potential, is essential for drug development. Toxicological studies evaluate its effects on living organisms .

Pharmaceuticals and Medicinal Chemistry

Agrochemicals and Crop Protection

Materials Science and Organic Synthesis

Chemical Biology and Enzyme Studies

Drug Discovery and Lead Optimization

Pharmacokinetics and Toxicology

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDBDJHBOCJSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)

![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)

![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

![2-bromo-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B3011338.png)

![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)